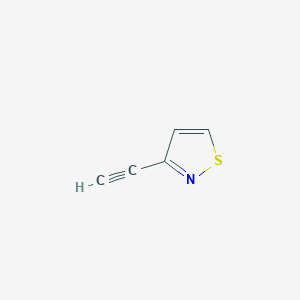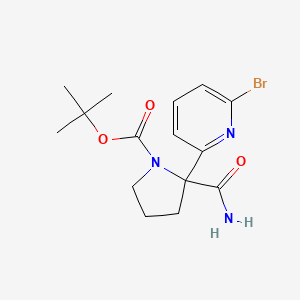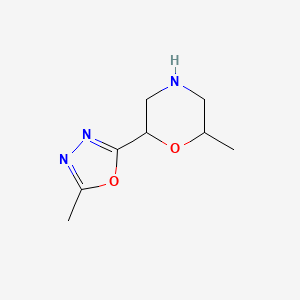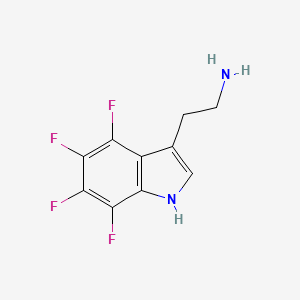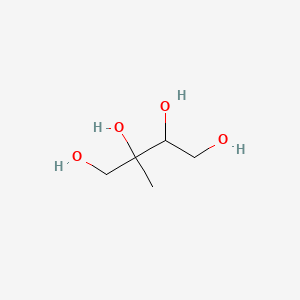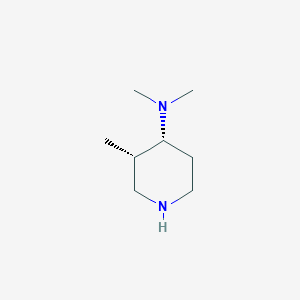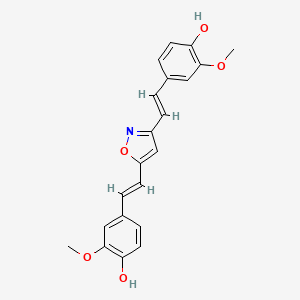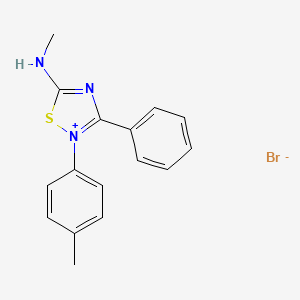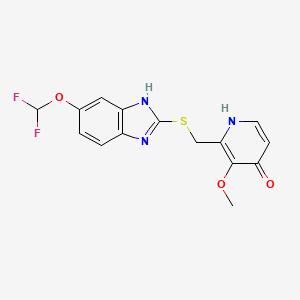![molecular formula C5H8O2S B12311644 rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis](/img/structure/B12311644.png)
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis: is an organic compound with the molecular formula C5H8O2S and a molecular weight of 132.2 g/mol . This compound is a versatile building block in chemical research and development due to its unique blend of reactivity and stability .
Preparation Methods
The synthesis of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, making it a valuable asset for chemical research and development . Industrial production methods typically involve high-purity synthesis to ensure the compound’s stability and reactivity .
Chemical Reactions Analysis
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis involves its interaction with molecular targets and pathways within biological systems . The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis can be compared with other similar compounds, such as rac-(1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C5H8O2S |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2λ6-thiabicyclo[3.1.0]hexane 2,2-dioxide |
InChI |
InChI=1S/C5H8O2S/c6-8(7)2-1-4-3-5(4)8/h4-5H,1-3H2 |
InChI Key |
HHSNQWVRSMBZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


